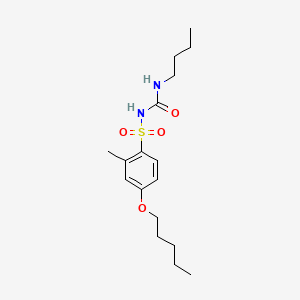![molecular formula C9H12OS B14466053 1-Methyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 72064-66-5](/img/structure/B14466053.png)
1-Methyl-2-[(methylsulfanyl)methoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of benzene, where a methoxy group and a methylthio group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene typically involves the introduction of the methoxy and methylthio groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 1-methoxy-2-nitrobenzene, the nitro group can be reduced to an amine, followed by methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Methyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides may be employed.
Substitution: Common electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
1-Methyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with various molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron donation/withdrawal, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
類似化合物との比較
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the methylthio group.
2-Methoxythiophenol: Contains a thiol group instead of a methylthio group.
Uniqueness
1-Methyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .
特性
CAS番号 |
72064-66-5 |
|---|---|
分子式 |
C9H12OS |
分子量 |
168.26 g/mol |
IUPAC名 |
1-methyl-2-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C9H12OS/c1-8-5-3-4-6-9(8)10-7-11-2/h3-6H,7H2,1-2H3 |
InChIキー |
SCFQXLALQFBVDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



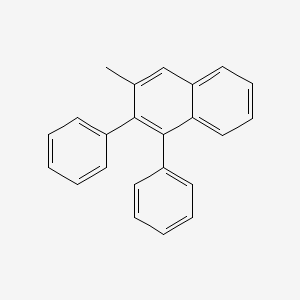
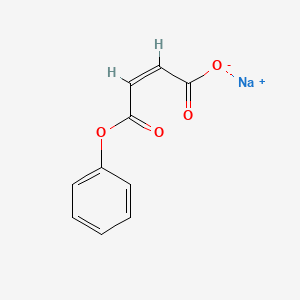
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
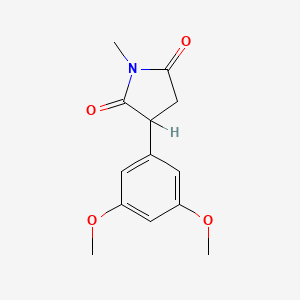
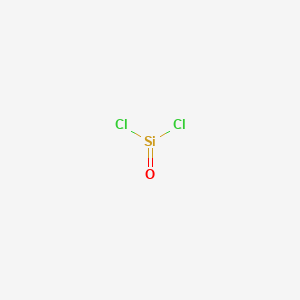
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
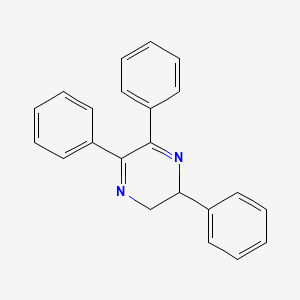

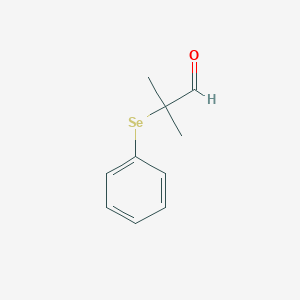
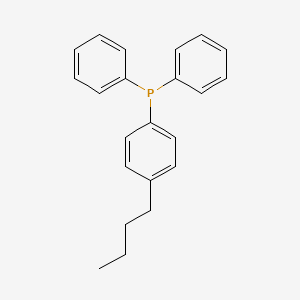
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
